Potassium 2-(2,2-difluorocyclopropyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 2-(2,2-difluorocyclopropyl)acetate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions involving potassium acetate derivatives and difluorocyclopropyl groups are discussed. For instance, potassium acetate solutions have been studied for their solubility in various solvents, which is relevant for understanding the physical properties of similar potassium acetate compounds . Additionally, reactions involving difluorocyclopropyl groups, such as the synthesis of 1,2-dithiocyano-3,3-difluorocyclopropene, provide insight into the reactivity of such structures .

Synthesis Analysis

The synthesis of related potassium acetate compounds involves various reaction conditions and precursors. For example, potassium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate is synthesized from phenylamine and chloroacetyl chloride, with optimization of reaction conditions leading to a total yield rate of 75.8% . Although the synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate is not explicitly described, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of potassium acetate derivatives can be complex, as seen in the crystal structure of a potassium adduct with a substituted (phenylthio)acetic acid, which forms a distorted octahedron around the potassium atom . This suggests that Potassium 2-(2,2-difluorocyclopropyl)acetate could also exhibit a complex geometry, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving potassium acetate derivatives and difluorocyclopropyl groups are diverse. The cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle, is an example of the type of chemical transformations that these compounds can undergo . Similarly, the reaction of potassium thiocyanate with 1,2-dichloro-3,3-difluorocyclopropene leads to the formation of 1,2-dithiocyano-3,3-difluorocyclopropene , indicating that difluorocyclopropyl groups can participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties of potassium acetate derivatives, such as solubility, are influenced by solvent components and temperature . The solubility data can be correlated using various models, which could be applicable to Potassium 2-(2,2-difluorocyclopropyl)acetate. The chemical properties, such as reactivity in cross-coupling reactions and interactions with thiocyanate , are also crucial for understanding the behavior of this compound in different chemical contexts.

科学的研究の応用

Water-in-Salt Electrolyte for Potassium-Ion Batteries

Research has highlighted the use of concentrated potassium acetate as a water-in-salt electrolyte, providing a wide potential window for the reversible operation of potassium-ion batteries. This development is significant for battery technology, as it demonstrates a potential pathway for using potassium acetate in energy storage applications (Leonard et al., 2018).

Cross-Coupling Reaction Catalysis

Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords the corresponding biphenyls under phosphine-free conditions, indicating its potential in organic synthesis (Alacid & Nájera, 2008).

Synthesis of gem-Difluorocyclopropenyl Ketones

The cycloaddition reactions of difluorocarbene with α,β-acetylenic ketones have been shown to yield gem-difluorocyclopropenyl ketones. This synthesis route opens up possibilities for the creation of novel organic compounds with potential applications in medicinal chemistry and materials science (Cheng & Chen, 2006).

Potassium Acetate in Gelified Electrolytes

A study on potassium acetate-based water-in-salt electrolytes (WiSE) has demonstrated that these electrolytes, when gelified, can stabilize hexacyanoferrate cathodes for aqueous potassium-ion batteries. The research suggests that the gelification of the electrolyte enhances the stability and performance of the battery components (Han et al., 2020).

Palladium-Catalyzed Arylation of Indoles

Palladium-catalyzed direct C-2 arylation of indoles with potassium aryltrifluoroborate salts has been developed under mild conditions. This method allows for the regioselective cross-coupling between indoles and potassium aryltrifluoroborates, yielding 2-aryl indoles, which could be significant for pharmaceutical synthesis (Zhao, Zhang, & Cheng, 2008).

作用機序

Target of Action

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The balance between potassium and sodium is maintained by ion pumps in the cell membrane .

Mode of Action

The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential . The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a “spike” of electrical discharge .

Biochemical Pathways

The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function . Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity .

Result of Action

Potassium-related complications include life-threatening arrhythmia, neuromuscular dysfunction, diarrhea, nausea, and vomiting .

Action Environment

Many conditions and diseases interfere with normal body potassium balance, and underconsumption of potassium is one example .

特性

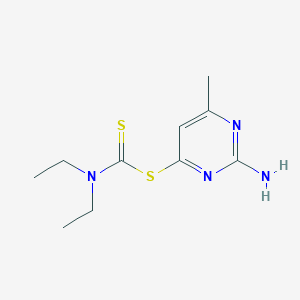

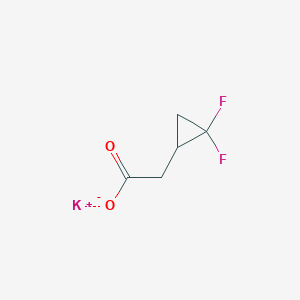

IUPAC Name |

potassium;2-(2,2-difluorocyclopropyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJTDXSQLMYOF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2137916-98-2 |

Source

|

| Record name | potassium 2-(2,2-difluorocyclopropyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)

![2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile](/img/structure/B2523242.png)

![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)